molecular formula C18H17N3O2 B12610241 4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde CAS No. 645391-64-6

4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde

Cat. No.: B12610241
CAS No.: 645391-64-6
M. Wt: 307.3 g/mol
InChI Key: BVAXYIJBIQCXNW-UHFFFAOYSA-N
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Description

4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatile biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction between an azide and an alkyne to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The resulting triazole intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde is unique due to its specific structure, which combines the triazole ring with an aldehyde group and an ethoxybenzene moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of the compound's significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O2C_{18}H_{20}N_{4}O_{2}, with a molecular weight of approximately 324.38 g/mol. The structure features a benzaldehyde moiety linked to a triazole derivative via an ethoxy group, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-2-phenyl-2H-1,2,3-triazole with appropriate aldehydes through standard organic synthesis techniques such as nucleophilic substitution or condensation reactions. Specific methods may vary depending on the desired purity and yield.

Antioxidant Activity

Research indicates that compounds containing triazole rings often exhibit significant antioxidant properties. For instance, derivatives similar to 5-methyl-2-phenyl-2H-1,2,3-triazole have demonstrated high radical scavenging activity as measured by the DPPH assay. The introduction of various substituents on the triazole ring can enhance this activity compared to standard antioxidants like ascorbic acid .

CompoundDPPH Scavenging Activity (%)Reference
5-Methyl-2-phenyltriazole88.6%
Ascorbic Acid87.7%

Anticancer Potential

There is emerging evidence suggesting that triazole derivatives possess anticancer properties. For example, studies have shown that certain triazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but is supported by the broader class of triazole compounds .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Similar triazole derivatives have been reported to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism that can contribute to oxidative stress and inflammation when overactive. The inhibition mechanism often involves hydrogen bonding and hydrophobic interactions between the inhibitor and active site residues .

Case Studies

  • Antioxidant Efficacy : A study evaluated various substituted triazoles for their antioxidant capacity using both DPPH and reducing power assays. The results indicated that modifications to the triazole structure could significantly enhance antioxidant properties compared to baseline compounds .
  • Anticancer Activity : In vitro studies have demonstrated that certain triazole derivatives can effectively induce apoptosis in cancer cell lines. The mechanisms involved may include the activation of caspases and modulation of survival pathways .

Properties

CAS No.

645391-64-6

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

4-[2-(5-methyl-2-phenyltriazol-4-yl)ethoxy]benzaldehyde

InChI

InChI=1S/C18H17N3O2/c1-14-18(20-21(19-14)16-5-3-2-4-6-16)11-12-23-17-9-7-15(13-22)8-10-17/h2-10,13H,11-12H2,1H3

InChI Key

BVAXYIJBIQCXNW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1CCOC2=CC=C(C=C2)C=O)C3=CC=CC=C3

Origin of Product

United States

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